![molecular formula C14H19ClN2O3 B6580187 N'-[(2-chlorophenyl)methyl]-N-(3-ethoxypropyl)ethanediamide CAS No. 1206993-10-3](/img/structure/B6580187.png)
N'-[(2-chlorophenyl)methyl]-N-(3-ethoxypropyl)ethanediamide
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Description
The compound “N’-[(2-chlorophenyl)methyl]-N-(3-ethoxypropyl)ethanediamide” is a complex organic molecule. It contains a 2-chlorophenyl group, a methyl group, an ethoxypropyl group, and an ethanediamide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 2-chlorophenyl group would likely contribute to the aromaticity of the molecule, while the ethoxypropyl and ethanediamide groups would likely introduce additional complexity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of a 2-chlorophenyl group could potentially increase the compound’s lipophilicity, while the ethoxypropyl and ethanediamide groups could potentially increase its polarity .Mechanism of Action
properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-(3-ethoxypropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3/c1-2-20-9-5-8-16-13(18)14(19)17-10-11-6-3-4-7-12(11)15/h3-4,6-7H,2,5,8-10H2,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRYDBCPNZALIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C(=O)NCC1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorobenzyl)-N2-(3-ethoxypropyl)oxalamide |
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